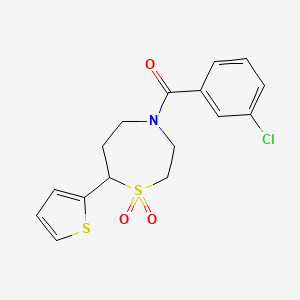

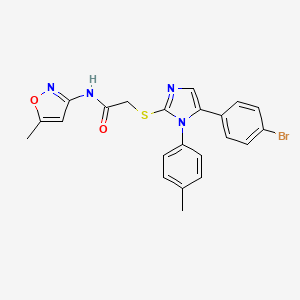

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

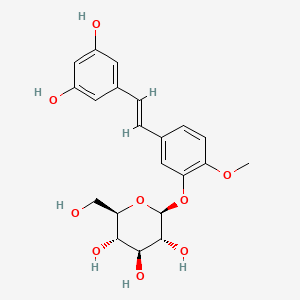

The compound "N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide" is a heterocyclic compound that likely exhibits biological activity due to the presence of the 1,3,4-thiadiazole moiety. This moiety is a common feature in compounds with various biological activities, including antimicrobial and enzyme inhibition properties . The compound also contains other functional groups such as amide, thioether, and aromatic halides, which may contribute to its chemical reactivity and potential biological applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from organic acids or their derivatives. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazol-2-thiols, and finally coupling with a bromobutanamide derivative . Similarly, the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide is achieved by reacting 4,4,4-trifluorobutanoic acid with an amino-substituted benzonitrile in the presence of triethylamine and propylphosphonic anhydride . These methods may provide insights into the potential synthesis routes for the compound .

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-thiadiazole moiety can be characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was confirmed using 1H and 13C NMR spectroscopy . The molecular structure often influences the compound's biological activity, as seen in molecular docking studies where the interaction with target enzymes like dihydrofolate reductase is analyzed .

Chemical Reactions Analysis

Compounds with the 1,3,4-thiadiazole ring system can participate in various chemical reactions. For instance, the synthesis of N-(5-Substituted-1,3,4-Thiadiazol-2-yl)-Acylamides involves acylamidation reactions . The reactivity of such compounds can also be explored through their interactions with other reagents, leading to the formation of new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of halogen atoms and trifluoromethyl groups can affect the compound's lipophilicity, which is an important factor in drug design. The intermolecular interactions, such as hydrogen bonding and pi interactions, can also influence the compound's crystalline structure and solubility .

Scientific Research Applications

Anticancer Activity

Compounds incorporating the thiadiazole and thiazole moieties, similar to the target compound, have been synthesized and evaluated for their anticancer activities. For instance, novel pharmacophores containing the thiazole moiety have been synthesized using facile methods and demonstrated potent anticancer activities against Hepatocellular carcinoma cell lines (HepG-2), suggesting a promising approach for cancer treatment (Gomha et al., 2017).

Anti-inflammatory and Analgesic Properties

Another area of application is the development of compounds for anti-inflammatory and analgesic activities. For example, substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles have shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents in managing pain and inflammation (Bhati & Kumar, 2008).

Herbicidal Activity

Derivatives similar to the target compound have also been designed and synthesized for agricultural applications, such as herbicidal activity. A study on S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives revealed moderate inhibitory activities against monocotyledon and dicotyledon plants, suggesting a route to more environmentally friendly herbicides (Duan, Zhao, & Zhang, 2010).

Antimicrobial Activity

Furthermore, compounds incorporating thiadiazole derivatives have been explored for their antimicrobial properties. Novel synthesis approaches have led to compounds with demonstrated activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Hamama et al., 2017).

properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N4O2S2/c1-8(2)5-12(25)22-14-23-24-15(28-14)27-7-13(26)21-11-6-9(16(18,19)20)3-4-10(11)17/h3-4,6,8H,5,7H2,1-2H3,(H,21,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXLHEXTPHFRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

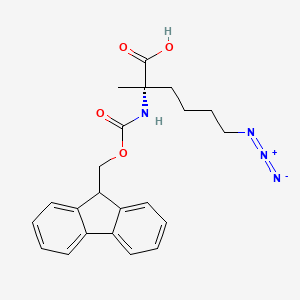

![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)

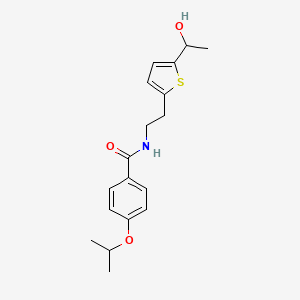

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)

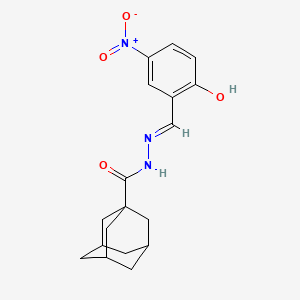

![(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2541938.png)